3-(2-amino-1,3-thiazol-4-yl)-3-methyl-8-[(2-methylpropoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione
Description
The compound 3-(2-amino-1,3-thiazol-4-yl)-3-methyl-8-[(2-methylpropoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione is a spirocyclic dione derivative characterized by a 2,7-dioxaspiro[4.4]nonane-1,6-dione core. Key structural features include:
- 2-Amino-1,3-thiazol-4-yl substituent at position 3: This heterocyclic group is known to enhance bioactivity in medicinal chemistry, particularly in targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions .
- 8-[(2-Methylpropoxy)methyl] side chain: A branched alkoxy moiety that may influence solubility, lipophilicity, and pharmacokinetic properties.
Properties
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)-3-methyl-8-(2-methylpropoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-9(2)5-21-6-10-4-16(12(19)22-10)8-15(3,23-13(16)20)11-7-24-14(17)18-11/h7,9-10H,4-6,8H2,1-3H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPYOCLYNKQFLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1CC2(CC(OC2=O)(C)C3=CSC(=N3)N)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-amino-1,3-thiazol-4-yl)-3-methyl-8-[(2-methylpropoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. Common synthetic routes may involve the use of thiourea and α-haloketones under reflux conditions . Industrial production methods often optimize these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
3-(2-amino-1,3-thiazol-4-yl)-3-methyl-8-[(2-methylpropoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related spirocyclic diones, highlighting differences in substituents, physicochemical properties, and biological activities:
Key Structural and Functional Insights
Impact of Heterocyclic Substituents: The 2-amino-1,3-thiazol-4-yl group in the target compound contrasts with triazolylthio acetyl () and oxadiazole () moieties in analogs. Diethylaminomethyl () introduces basicity, which could enhance solubility but reduce blood-brain barrier penetration compared to the target’s non-ionizable 2-methylpropoxymethyl group .
Spiro Core Modifications: Dioxaspiro vs. Diazaspiro: Replacing oxygen with nitrogen in the spiro core (e.g., –9) increases hydrogen-bonding capacity, as seen in anticonvulsant diazaspiro derivatives .
Physicochemical Properties: The target compound’s 8-(2-methylpropoxymethyl) group likely confers higher lipophilicity (logP ~3–4 estimated) compared to 8-(butoxymethyl) () or polar diethylaminomethyl (), impacting absorption and distribution . Collision Cross-Section (CCS): The diethylaminomethyl analog () has a CCS of 158.3 Ų for [M+H]+, suggesting a compact conformation, whereas bulkier substituents (e.g., triazolylthio acetyl) may increase CCS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
